2-Methyl-2-pentenoic acid

描述

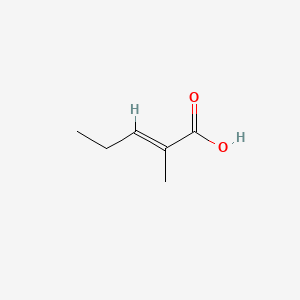

Structure

3D Structure

属性

IUPAC Name |

(E)-2-methylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYWRQLLQAKNAD-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884951 | |

| Record name | 2-Pentenoic acid, 2-methyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid; fruity aroma | |

| Record name | 2-Methyl-2-pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in chloroform, carbon disulfide, ether, soluble (in ethanol) | |

| Record name | 2-Methyl-2-pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.976-0.982 | |

| Record name | 2-Methyl-2-pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16957-70-3, 3142-72-1 | |

| Record name | (E)-2-Methyl-2-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16957-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentenoic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003142721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016957703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentenoic acid, 2-methyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentenoic acid, 2-methyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-methylpent-2-en-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylpent-2-en-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-PENTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44I99E898B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-pentenoic Acid

Introduction

2-Methyl-2-pentenoic acid, also known by synonyms such as (E)-2-methylpent-2-enoic acid and strawberry acid, is a methyl-branched, unsaturated fatty acid.[1] Its chemical structure, featuring a carboxylic acid group conjugated with a carbon-carbon double bond, makes it a valuable intermediate in organic synthesis and a compound of interest in various industrial applications.[2] This α,β-unsaturated carboxylic acid is utilized in the flavor and fragrance industry for its characteristic fruity, strawberry-like aroma and is also explored in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers.[3][4][5][6]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, insights into its synthesis and reactivity, and an analysis of its spectral data. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective handling, characterization, and application of this versatile compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These values represent a consolidation of data from various sources and provide a foundational understanding of the compound's physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | [2][7] |

| Molecular Weight | 114.14 g/mol | |

| CAS Number | 16957-70-3 ((E)-isomer), 3142-72-1 (isomer unspecified) | [2][8] |

| Appearance | Colorless to pale yellow liquid or solid; fruity aroma | [9] |

| Melting Point | 24.00 to 28.00 °C | [8][9][10][11] |

| Boiling Point | 213.00 to 215.00 °C at 760 mm Hg; 123.00 to 125.00 °C at 30 mm Hg | [8][10][11] |

| Density | 0.976 - 0.989 g/cm³ at 20 °C | [8] |

| Refractive Index (n20/D) | 1.450 - 1.461 | [8] |

| Solubility | Slightly soluble in water; soluble in ethanol, chloroform, ether, and carbon disulfide. | [9][12] |

| pKa | 5.00 ± 0.19 (Predicted) | [13] |

| Flash Point | 107 - 113.89 °C | [8][9][14] |

| Vapor Pressure | 0.055 mmHg at 25 °C (estimated) | [8] |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is paramount for the successful application of any chemical compound. This section provides detailed, field-proven methodologies for characterizing this compound.

Melting Point Determination

The melting point of this compound is relatively low, necessitating careful observation. A sharp melting range is indicative of high purity.

Methodology:

-

Sample Preparation: A small amount of solid this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Determination: The temperature is increased at a rate of 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the range.[1][2][15]

Causality Behind Experimental Choices: A slow heating rate is crucial for accurate melting point determination as it allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Given that this compound can be distilled under reduced pressure, this protocol is suitable for accurate boiling point measurement.

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus is assembled. A few boiling chips are added to the distillation flask containing this compound.

-

Distillation: The apparatus is heated gently. The temperature is recorded when the liquid begins to boil and the first drop of distillate is collected. The temperature should remain constant during the distillation of a pure compound.

Causality Behind Experimental Choices: The use of boiling chips prevents bumping and ensures smooth boiling. Distillation under reduced pressure is employed for compounds that may decompose at their atmospheric boiling point.

Solubility Determination (OECD 105 Guideline)

This protocol outlines a method for quantitatively determining the water solubility of this compound, which is described as slightly soluble.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The solution is centrifuged or filtered to remove undissolved solid.

-

Quantification: The concentration of this compound in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or gas chromatography.[3][8][16]

Causality Behind Experimental Choices: Reaching equilibrium is essential for determining the maximum solubility. Centrifugation or filtration ensures that only the dissolved portion of the compound is analyzed.[8]

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. oecd.org [oecd.org]

- 4. Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid in Rat Colon and Cecum Contents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C6H10O2 | CID 5365909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid - Google Patents [patents.google.com]

- 8. filab.fr [filab.fr]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN103539655A - Synthesis method of this compound - Google Patents [patents.google.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. pennwest.edu [pennwest.edu]

- 16. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

Introduction: Elucidating the Molecular Architecture of 2-Methyl-2-pentenoic Acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-2-pentenoic Acid

This compound (C₆H₁₀O₂), a methyl-branched, α,β-unsaturated fatty acid, serves as a valuable model compound in various fields, including organic synthesis and catalysis.[1][2] Its structural features—a carboxylic acid, a trisubstituted double bond, and an ethyl group—present a rich landscape for spectroscopic analysis. Accurate structural confirmation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive analysis of this compound using the cornerstone techniques of modern organic chemistry: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple presentation of data. It is designed to provide researchers and drug development professionals with a practical understanding of why the spectra appear as they do and how to interpret them with confidence. We will explore the causal relationships behind the experimental choices and delve into the nuanced interpretation of the resulting data, grounding our analysis in fundamental principles and authoritative references.

Infrared (IR) Spectroscopy: Probing Functional Groups and Intermolecular Forces

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, providing a unique "fingerprint." For a carboxylic acid, IR is particularly diagnostic due to the highly characteristic absorptions of the hydroxyl (-OH) and carbonyl (C=O) groups.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the method of choice over traditional transmission methods. ATR requires minimal sample preparation and provides high-quality, reproducible spectra.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or instrumental interference from the final sample spectrum.

-

Sample Application: Apply a single drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Data Presentation and Interpretation

The IR spectrum of this compound is dominated by features characteristic of a hydrogen-bonded carboxylic acid. In the condensed phase (liquid or solid), carboxylic acids exist predominantly as stable hydrogen-bonded dimers, which significantly influences the spectrum.[3][4]

| Wavenumber (cm⁻¹) | Assignment | Description of Vibration | Significance |

| 3300–2500 | O–H stretch | Stretching of the hydroxyl bond in the carboxyl group | Exceptionally broad due to strong intermolecular hydrogen bonding in the dimeric form.[3][5] |

| ~2970, ~2940, ~2880 | C–H stretch | Symmetric and asymmetric stretching of sp³ C-H bonds (methyl & ethyl) | Confirms the presence of the aliphatic portions of the molecule. |

| ~1695 | C=O stretch | Stretching of the carbonyl double bond | Lower frequency than a saturated acid (~1710 cm⁻¹) due to conjugation with the C=C double bond, which delocalizes electron density and weakens the C=O bond.[5][6] |

| ~1650 | C=C stretch | Stretching of the carbon-carbon double bond | Confirms the presence of the alkene functionality. |

| ~1450, ~1380 | C–H bend | Bending (scissoring, rocking) of C-H bonds in the alkyl groups | Part of the fingerprint region, confirming the aliphatic structure. |

| 1320–1210 | C–O stretch | Stretching of the carbon-oxygen single bond, coupled with O-H bending | A strong band characteristic of carboxylic acids.[3][7] |

| ~930 | O–H bend | Out-of-plane bending of the hydroxyl group | A broad, diagnostically useful band for dimeric carboxylic acids. |

Visualization: The Hydrogen-Bonded Dimer

The profound effect of hydrogen bonding on the IR spectrum, particularly the broadening of the O-H stretch, is best understood by visualizing the dimeric structure that dominates in the liquid state.

Caption: Hydrogen-bonded dimer of a carboxylic acid (R = C₅H₉).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C.

Experimental Protocol: High-Resolution Solution NMR

Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is an excellent choice for this compound. It is a non-polar, aprotic solvent that readily dissolves the compound and has a simple, well-defined solvent signal.[8] The acidic proton of the carboxyl group is observable in CDCl₃, though its chemical shift can be concentration-dependent due to variations in hydrogen bonding.[9][10]

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃. For quantitative ¹H NMR, an internal standard of known concentration would be added.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, and 8-16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope. The carboxyl carbon may show a weaker signal due to its long relaxation time.[11]

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and signal splitting (multiplicity).

| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| a | ~11-12 | 1H | broad singlet | - | Carboxylic acid proton (-COOH ) |

| b | ~6.8 | 1H | triplet (t) | ~7.4 | Vinylic proton (=CH -CH₂) |

| c | ~2.2 | 2H | quintet or dq | ~7.4, ~1.5 | Allylic methylene protons (-CH=C-CH₂ -CH₃) |

| d | ~1.8 | 3H | singlet (or narrow t) | (~1.5) | Vinylic methyl protons (=C(CH₃ )-COOH) |

| e | ~1.1 | 3H | triplet (t) | ~7.5 | Terminal methyl protons (-CH₂-CH₃ ) |

Interpretation:

-

Carboxylic Acid Proton (a): The signal at ~11-12 ppm is highly characteristic of a carboxylic acid proton. Its significant downfield shift is due to deshielding from the electronegative oxygen atoms and its involvement in hydrogen bonding.[12][13] It appears as a broad singlet because of chemical exchange and the absence of adjacent protons.

-

Vinylic Proton (b): The proton on the double bond appears around 6.8 ppm. It is deshielded by the anisotropic effect of the double bond and the electron-withdrawing carboxyl group. It is split into a triplet by the two adjacent protons of the ethyl group's methylene (-CH₂-).

-

Allylic Methylene Protons (c): These protons, adjacent to the double bond, are found at ~2.2 ppm. They are split into a quintet (or a doublet of quartets, dq) by the vinylic proton on one side and the terminal methyl protons on the other.

-

Vinylic Methyl Protons (d): The methyl group attached directly to the double bond is deshielded relative to a standard alkyl methyl group, appearing at ~1.8 ppm. It is a singlet as there are no protons on the adjacent carbon within three bonds, though long-range coupling to the allylic methylene protons may cause slight broadening or a very narrow triplet.

-

Terminal Methyl Protons (e): These protons of the ethyl group appear furthest upfield at ~1.1 ppm, typical for a saturated alkyl environment. They are split into a clean triplet by the two adjacent methylene protons.

¹³C NMR Data and Interpretation

Proton-decoupled ¹³C NMR shows a single peak for each chemically unique carbon atom.

| Label | Chemical Shift (δ, ppm) | Assignment |

| f | ~173 | Carbonyl carbon (C =O) |

| g | ~145 | Vinylic carbon (C H-CH₂) |

| h | ~130 | Vinylic carbon (C (CH₃)-COOH) |

| i | ~22 | Allylic methylene carbon (-C H₂-CH₃) |

| j | ~14 | Vinylic methyl carbon (=C(C H₃)-COOH) |

| k | ~12 | Terminal methyl carbon (-CH₂-C H₃) |

Interpretation:

-

Carbonyl Carbon (f): The carboxyl carbon appears significantly downfield (~173 ppm) due to the strong deshielding effect of the two attached oxygen atoms. For α,β-unsaturated acids, this peak is typically found in the 165-175 ppm range.[5][9]

-

Vinylic Carbons (g, h): The two sp² carbons of the double bond are observed between 130 and 145 ppm. The carbon beta to the carbonyl group (g, ~145 ppm) is further downfield than the alpha carbon (h, ~130 ppm), a characteristic polarization effect in α,β-unsaturated carbonyl systems.[14]

-

Alkyl Carbons (i, j, k): The sp³ carbons appear in the upfield region of the spectrum (< 30 ppm), consistent with their shielded, aliphatic nature.

Visualization: NMR Structural Assignments

Caption: ¹H (red) and ¹³C (bold black) NMR assignments for this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural clues based on how the molecule fragments.

Experimental Protocol: Electron Ionization (EI)-MS

Rationale for Technique Choice: Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing reproducible and extensive fragmentation. This creates a detailed fragmentation pattern that serves as a molecular fingerprint, ideal for structural elucidation and library matching.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet, which ensures volatilization.

-

Ionization: Bombard the gaseous sample molecules with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical cation, the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, more stable ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Presentation and Interpretation

The mass spectrum of this compound shows a molecular ion and several key fragment ions. The molecular formula C₆H₁₀O₂ gives an exact mass of 114.0681 Da.[15]

| m/z | Proposed Formula | Identity | Fragmentation Pathway |

| 114 | [C₆H₁₀O₂]⁺• | Molecular Ion (M⁺•) | Direct ionization of the parent molecule. |

| 99 | [C₅H₇O₂]⁺ | [M - CH₃]⁺ | Loss of a methyl radical. |

| 85 | [C₅H₉O]⁺ | [M - CHO]⁺ | Loss of a formyl radical. |

| 69 | [C₄H₅O]⁺ | [M - COOH - H₂]⁺ | Loss of the carboxyl group and subsequent rearrangement. |

| 45 | [CHO₂]⁺ | [COOH]⁺ | Cleavage to form the carboxyl fragment. |

Interpretation:

-

Molecular Ion (m/z 114): The peak at m/z 114 corresponds to the intact radical cation of the molecule, confirming its molecular weight.[16] For aliphatic carboxylic acids, this peak can be weak but is generally observable.[17]

-

Key Fragmentations: The fragmentation pattern is dictated by the formation of stable carbocations. The loss of radicals and small neutral molecules from the molecular ion leads to the observed fragment peaks. The presence of the double bond influences the fragmentation pathways, often leading to resonance-stabilized allylic cations.[18][19]

Visualization: Key Fragmentation Pathways

Caption: Simplified EI-MS fragmentation pathways for this compound.

Conclusion

The combined application of IR, NMR, and MS provides a complete and unambiguous structural characterization of this compound. IR spectroscopy rapidly confirms the presence of the α,β-unsaturated carboxylic acid functionality and its dimeric nature. High-resolution ¹H and ¹³C NMR spectroscopy provides an exact map of the carbon-hydrogen framework, allowing for the definitive assignment of every atom in the molecule. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation patterns. Together, these techniques form a self-validating system, ensuring the identity, structure, and purity of the compound for any research or commercial application.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031560) [hmdb.ca]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. echemi.com [echemi.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 12. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 13. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 15. This compound | C6H10O2 | CID 5365909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Pentenoic acid, 2-methyl- [webbook.nist.gov]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

An In-Depth Technical Guide to the IUPAC Nomenclature and Structure of 2-Methyl-2-pentenoic Acid Isomers

Introduction

2-Methyl-2-pentenoic acid, a methyl-branched unsaturated fatty acid, is a molecule of interest in the fields of flavor chemistry and organic synthesis.[1][2] Often referred to as "strawberry acid," it contributes to the characteristic fruity and jammy notes in various applications.[2] The presence of a trisubstituted double bond in its structure gives rise to geometric isomerism, resulting in two distinct stereoisomers. An unambiguous and systematic nomenclature is therefore critical for researchers, scientists, and drug development professionals to ensure reproducibility and clarity in synthesis, characterization, and application.

This technical guide provides a comprehensive analysis of the isomers of this compound. It moves beyond simple identification to explain the foundational principles of the authoritative IUPAC E/Z nomenclature system. By detailing the application of the Cahn-Ingold-Prelog (CIP) priority rules, this document serves as a methodological framework for the accurate structural assignment of these and other complex alkene stereoisomers.

Foundational Principles of Alkene Stereoisomerism

The carbon-carbon double bond (C=C) in alkenes is rigid and does not permit free rotation, a fundamental property that leads to the possibility of stereoisomerism. When each carbon atom of the double bond is attached to two different substituent groups, two distinct spatial arrangements, or geometric isomers, can exist.

The E/Z Nomenclature System: An Unambiguous Standard

While the cis/trans notation is sufficient for simple, 1,2-disubstituted alkenes, it becomes ambiguous for double bonds with three or four different substituents, as is the case with this compound. To address this, the International Union of Pure and Applied Chemistry (IUPAC) has adopted the E/Z notational system.[3][4] This system provides a universal and unambiguous method for describing the absolute stereochemistry of any alkene.[3]

The designation depends on the relative positions of the highest-priority substituents on each carbon of the double bond:

-

Z Isomer : From the German zusammen ("together"). The highest-priority groups on each carbon are on the same side of the double bond.[3][5]

-

E Isomer : From the German entgegen ("opposite"). The highest-priority groups on each carbon are on opposite sides of the double bond.[3][5]

The key to this system lies in the rigorous, rule-based assignment of priorities to the substituent groups, a process governed by the Cahn-Ingold-Prelog (CIP) priority rules.[3]

The Cahn-Ingold-Prelog (CIP) Priority Rules: A Methodological Approach

The CIP rules provide a self-validating protocol for ranking substituents attached to a stereocenter, including the carbons of a double bond.[6][7] The assignment is based on a hierarchical set of rules.

Protocol 2.1: Step-by-Step Assignment of Substituent Priorities

-

Step 1: Prioritize by Atomic Number: Compare the atomic numbers of the atoms directly attached to the double-bond carbon. The atom with the higher atomic number receives higher priority.[5][8][9] For example, Br (Z=35) > Cl (Z=17) > O (Z=8) > N (Z=7) > C (Z=6) > H (Z=1).

-

Step 2: Proceed Down the Chain at the First Point of Difference: If the directly attached atoms are identical (a tie), proceed along the substituent chains atom by atom until the first point of difference is encountered. Priority is assigned to the group that contains the atom with the higher atomic number at this first point of difference.[6][8][10]

-

Step 3: Handle Multiple Bonds with "Phantom" Atoms: An atom involved in a double or triple bond is treated as if it were bonded to two or three of those atoms, respectively.[6][11] For instance, a C=O group is treated as a carbon bonded to two oxygen atoms.

Stereochemical Assignment of this compound Isomers

The systematic application of the CIP rules allows for the definitive assignment of the E and Z configurations for this compound.

Structural Analysis and Application of CIP Rules

The core structure features a double bond between carbon-2 (C2) and carbon-3 (C3).

-

Substituents on C2:

-

A carboxylic acid group (-COOH)

-

A methyl group (-CH₃)

-

-

Substituents on C3:

-

An ethyl group (-CH₂CH₃)

-

A hydrogen atom (-H)

-

Protocol 3.1: Priority Assignment for this compound

1. Analysis of Carbon-2 (C2):

-

Group 1: -COOH. The carbon atom is directly bonded to two oxygen atoms (one via a double bond, one via a single bond). Applying Rule 3, this is treated as C-(O, O, H).

-

Group 2: -CH₃. The carbon atom is bonded to three hydrogen atoms: C-(H, H, H).

-

Decision: The first atoms attached to C2 are both carbon, resulting in a tie. We move to the next atoms. The -COOH group's carbon is attached to oxygen (atomic number 8), while the -CH₃ group's carbon is attached only to hydrogen (atomic number 1). Therefore, -COOH has the higher priority on C2.[6]

2. Analysis of Carbon-3 (C3):

-

Group 1: -CH₂CH₃ (ethyl). The carbon atom is directly bonded to another carbon atom.

-

Group 2: -H. A hydrogen atom.

-

Decision: Carbon (atomic number 6) has a higher atomic number than hydrogen (atomic number 1). Therefore, -CH₂CH₃ has the higher priority on C3.[5]

With priorities established, we can now define the two isomers.

The (E)-2-Methyl-2-pentenoic Acid Isomer

In this isomer, the two highest-priority groups (the -COOH group on C2 and the -CH₂CH₃ group on C3) are located on opposite sides of the double bond. This configuration is often referred to as trans.[12][13][14]

-

Full IUPAC Name: (2E)-2-methylpent-2-enoic acid

The (Z)-2-Methyl-2-pentenoic Acid Isomer

In this isomer, the two highest-priority groups (the -COOH group on C2 and the -CH₂CH₃ group on C3) are located on the same side of the double bond. This configuration is often referred to as cis.[15][16][17]

-

Full IUPAC Name: (2Z)-2-methylpent-2-enoic acid

Visualization and Data Summary

Visual representation and tabular data are essential for the clear differentiation of the isomers.

Logical Diagram of CIP Priority and Isomer Structure

The following diagram illustrates the assignment of priorities and the resulting structures of the (E) and (Z) isomers.

Caption: Structures of (E) and (Z) isomers with high-priority groups highlighted in red.

Comparative Properties of this compound Isomers

The distinct spatial arrangements of the isomers lead to different physical properties and unique identifiers.

| Property | (E)-2-Methyl-2-pentenoic acid | (Z)-2-Methyl-2-pentenoic acid |

| Synonyms | trans-2-Methyl-2-pentenoic acid[1][12] | cis-2-Methyl-2-pentenoic acid[16][17] |

| Molecular Formula | C₆H₁₀O₂[12][18] | C₆H₁₀O₂[17][18] |

| Molecular Weight | 114.14 g/mol [12][19] | 114.14 g/mol [17] |

| CAS Number | 16957-70-3[12][13][20] | 1617-37-4[15][16][17] |

| Appearance | Colorless to pale yellow solid/liquid[2][21] | White to yellow crystals (est.)[15][16] |

Note: The CAS number 3142-72-1 is often used for mixtures or when the stereochemistry is not specified.[2][18][22]

Conclusion

The accurate naming and structural depiction of this compound isomers are governed by the systematic application of the IUPAC E/Z nomenclature. This system, grounded in the Cahn-Ingold-Prelog priority rules, provides an essential, unambiguous framework that transcends the limitations of older cis/trans terminology. For researchers in synthetic chemistry, drug development, and materials science, a thorough understanding and correct application of these principles are paramount for communicating complex molecular structures with precision, ensuring the integrity and reproducibility of scientific work. The distinct (2E) and (2Z) isomers, while chemically similar, are unique entities with different properties and registry numbers, a distinction that rigorous nomenclature makes clear.

References

- 1. This compound | C6H10O2 | CID 5365909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. De Monchy Aromatics this compound [demonchyaromatics.com]

- 3. E–Z notation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 5.2 Geometric Isomers and the E/Z Naming System – Organic Chemistry I [kpu.pressbooks.pub]

- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. youtube.com [youtube.com]

- 9. Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? - Lesson | Study.com [study.com]

- 10. E- and Z-alkenes [chem.ucalgary.ca]

- 11. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 12. 2-Pentenoic acid, 2-methyl-, (E)- [webbook.nist.gov]

- 13. (E)-2-methyl-2-pentenoic acid [stenutz.eu]

- 14. 2-Pentenoic acid, 2-methyl-, (E)- [webbook.nist.gov]

- 15. (Z)-2-methyl-2-pentenoic acid [flavscents.com]

- 16. (Z)-2-methyl-2-pentenoic acid, 1617-37-4 [thegoodscentscompany.com]

- 17. (Z)-2-methyl-2-pentenoic acid [stenutz.eu]

- 18. This compound, (2Z)- | C6H10O2 | CID 6436344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. lookchem.com [lookchem.com]

- 20. (E)-2-methyl-2-pentenoic acid, 16957-70-3 [thegoodscentscompany.com]

- 21. aurochemicals.com [aurochemicals.com]

- 22. This compound, 3142-72-1 [thegoodscentscompany.com]

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-2-Pentenoic Acid and its Derivatives

Preamble: Unveiling the Potential of a Structurally Simple Molecule

In the vast landscape of small molecules with therapeutic potential, nature often provides elegant and deceptively simple scaffolds. 2-Methyl-2-pentenoic acid, colloquially known as strawberry acid due to its characteristic aroma, is one such molecule.[1][2] While extensively utilized in the flavor and fragrance industry, its biological activities remain largely unexplored.[3][4] This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current, albeit limited, knowledge surrounding this compound and its derivatives. More critically, this document serves as a roadmap, proposing a key hypothesis for its mechanism of action and furnishing detailed, actionable protocols to investigate its therapeutic potential.

Chemical and Physical Properties of this compound

This compound is a methyl-branched, unsaturated fatty acid.[5][6][7] Its fundamental properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C6H10O2 | [8][9] |

| Molecular Weight | 114.14 g/mol | |

| CAS Number | 3142-72-1 | [8] |

| Appearance | Colorless to pale yellow solid or liquid | [10] |

| Odor | Fruity, strawberry-like | [1][10] |

| Solubility | Slightly soluble in water; soluble in organic solvents like chloroform, ether, and ethanol | [6][10] |

| Melting Point | 26-28 °C | [10] |

| Boiling Point | 123-125 °C at 30 mmHg | [10] |

The synthesis of this compound can be achieved through various methods, including the aldol condensation of propanal followed by oxidation.[11]

The Biological Context: Branched-Chain Fatty Acids

This compound belongs to the broader class of branched-chain fatty acids (BCFAs). While research on this specific molecule is sparse, the biological activities of other BCFAs provide a valuable framework for postulating its potential effects. BCFAs are found in various organisms and have been implicated in a range of physiological processes.[12][13] Studies on different BCFAs have suggested potent anti-cancer, anti-inflammatory, and neuroprotective properties, as well as roles in regulating lipid metabolism and energy homeostasis.[12][14] For instance, certain BCFAs have been shown to attenuate inflammation in in vitro and animal models.[14] However, it is crucial to note that the biological effects of BCFAs can be highly structure-specific.[14]

A Central Hypothesis: this compound as a Histone Deacetylase (HDAC) Inhibitor

A compelling hypothesis for the biological activity of this compound lies in its potential to act as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[2] The inhibition of HDACs can result in histone hyperacetylation, a more open chromatin structure, and the reactivation of silenced genes.[2]

Several short-chain fatty acids, such as valproic acid and sodium butyrate, are well-established HDAC inhibitors with clinical applications in neurology and oncology.[2] The structural similarity of this compound to these known HDAC inhibitors, particularly its carboxylic acid moiety which can chelate the zinc ion in the active site of HDACs, provides a strong rationale for investigating this potential mechanism of action.

The downstream effects of HDAC inhibition are manifold and include cell cycle arrest, induction of apoptosis, and cellular differentiation, making HDAC inhibitors a promising class of anti-cancer agents.[15]

Proposed Experimental Workflows for Investigating Biological Activity

This section provides detailed, step-by-step methodologies for researchers to explore the biological activities of this compound and its derivatives.

In Vitro Assessment of HDAC Inhibition

The following protocol outlines a fluorescence-based assay to determine the HDAC inhibitory activity of this compound.

Workflow Diagram:

Caption: Workflow for in vitro HDAC inhibition assay.

Protocol:

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

HDAC Enzyme: Recombinant human HDAC1 (or other isoforms) diluted in assay buffer.

-

Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) diluted in assay buffer.

-

Test Compound: Prepare a stock solution of this compound in DMSO and create serial dilutions in assay buffer.

-

Positive Control: A known HDAC inhibitor (e.g., Trichostatin A).

-

Developer Solution: Contains a protease (e.g., trypsin) to cleave the deacetylated substrate and release the fluorophore.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to all wells.

-

Add 10 µL of the test compound dilutions, positive control, or vehicle control (DMSO) to the respective wells.

-

Add 20 µL of the diluted HDAC enzyme to all wells except the "no enzyme" control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the diluted substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 100 µL of the developer solution to each well.

-

Incubate at 37°C for 15 minutes to allow for fluorophore development.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Assessment of Anti-Inflammatory Activity in Macrophages

This protocol describes how to evaluate the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-stimulated macrophage cell line.

Workflow Diagram:

References

- 1. mdpi.com [mdpi.com]

- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. perfumersworld.com [perfumersworld.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0031560) [hmdb.ca]

- 6. This compound | C6H10O2 | CID 5365909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound this compound (FDB008175) - FooDB [foodb.ca]

- 8. scbt.com [scbt.com]

- 9. ScenTree - this compound (CAS N° 3142-72-1) [scentree.co]

- 10. aurochemicals.com [aurochemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Presence of 2-Methyl-2-pentenoic Acid: A Technical Guide for Researchers

Abstract

2-Methyl-2-pentenoic acid, colloquially known as strawberry acid, is a naturally occurring methyl-branched unsaturated fatty acid. It is a significant contributor to the characteristic aroma and flavor profiles of various fruits, most notably strawberries and blueberries.[1] Beyond its role as a flavor and fragrance compound, its classification as a short-chain fatty acid suggests potential biological activities of interest to the pharmaceutical and drug development sectors. This technical guide provides an in-depth exploration of the natural occurrence of this compound, delving into its biosynthetic origins, methodologies for its extraction and characterization, and its potential biological and ecological significance.

Introduction: The Chemical Identity of a Flavor Principle

This compound (C6H10O2) is a monocarboxylic acid with a branched-chain structure.[2] Its fruity and somewhat woody aroma has led to its widespread use as a natural and nature-identical flavoring agent in the food and fragrance industries.[1][3] The molecule exists as (E) and (Z) isomers, with the trans-(E)-isomer being the most common naturally.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | (2E)-2-methylpent-2-enoic acid |

| Synonyms | Strawberry acid, trans-2-Methyl-2-pentenoic acid |

| CAS Number | 3142-72-1 |

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| Appearance | Colorless to pale yellow liquid/solid |

| Odor | Fruity, strawberry, woody |

| Solubility | Slightly soluble in water; soluble in organic solvents |

Natural Occurrence: A Compound of Berry Distinction

The primary documented natural sources of this compound are fruits, where it contributes to their complex aromatic bouquets.

-

Blueberries: this compound has been identified as a natural constituent of blueberries, contributing to their characteristic scent.[1]

-

Strawberries: As its common name suggests, this acid is a key volatile component in strawberries, imparting a distinct fruity and jam-like note.[3]

While its presence is well-established in these berries, the exact concentrations can vary significantly depending on the cultivar, ripeness, and environmental growing conditions. Further quantitative studies are needed to fully elucidate the distribution of this compound across a wider range of plant species.

Biosynthesis: A Probable Pathway from Amino Acid Metabolism

While the complete biosynthetic pathway of this compound in plants has not been definitively elucidated, evidence from the study of branched-chain fatty acid synthesis points to a probable route originating from the catabolism of branched-chain amino acids.

The proposed pathway likely begins with the amino acid isoleucine . Through a series of enzymatic reactions, isoleucine is converted to 2-keto-3-methylvalerate. This intermediate can then be oxidatively decarboxylated to form 2-methylbutanoyl-CoA. Subsequent chain elongation and desaturation steps would lead to the formation of this compound.

Caption: Proposed biosynthetic pathway of this compound.

This proposed pathway highlights a fascinating interplay between amino acid and fatty acid metabolism in the generation of volatile secondary metabolites in plants.

Analytical Methodologies: Extraction and Identification

The analysis of volatile organic compounds (VOCs) like this compound from complex natural matrices requires sensitive and specific analytical techniques. The gold standard for this purpose is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .

Detailed Experimental Protocol for HS-SPME-GC-MS Analysis

Objective: To extract, identify, and semi-quantify this compound from a fruit matrix (e.g., strawberries).

Materials:

-

Fresh or frozen fruit sample

-

Sodium chloride (NaCl)

-

Internal standard (e.g., d3-methyl 3-methylbutanoate)

-

HS-SPME autosampler and fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Helium carrier gas

Procedure:

-

Sample Preparation: Homogenize a known weight of the fruit sample. To a 20 mL headspace vial, add a specific amount of the homogenate (e.g., 5 g) and a saturated NaCl solution to enhance the release of volatiles.

-

Internal Standard Spiking: Add a known concentration of the internal standard to the vial for semi-quantification.

-

Incubation and Extraction: Place the vial in the HS-SPME autosampler. Incubate the sample at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow for the equilibration of volatiles in the headspace. Expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-40 minutes).

-

Desorption and GC-MS Analysis: The SPME fiber is then retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes. The separated compounds are then detected by the mass spectrometer.

-

Data Analysis: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. Semi-quantify the compound by comparing its peak area to that of the internal standard.

Caption: Experimental workflow for the analysis of this compound.

Biological and Ecological Significance

Potential Biological Activities

As a short-chain fatty acid (SCFA), this compound may possess biological activities relevant to human health. SCFAs are well-known for their roles in gut health, where they serve as an energy source for colonocytes and modulate the gut microbiome. They have also been shown to exhibit anti-inflammatory and immunomodulatory effects. While specific studies on the bioactivity of this compound are limited, its structural similarity to other bioactive SCFAs warrants further investigation into its potential therapeutic applications.

Ecological Role

In plants, volatile organic compounds, including fatty acid derivatives, play crucial roles in their interactions with the environment.[4] These compounds can act as:

-

Attractants for Pollinators: The fruity aroma of this compound may contribute to attracting insects and other animals that aid in pollination.

-

Defense Mechanisms: Volatile compounds can act as repellents to herbivores or attract natural predators of pests.[5][6] The release of fatty acid-derived volatiles is a known plant defense response to herbivory.[7][8]

-

Semiochemicals: These compounds can act as signaling molecules (semiochemicals) that mediate interactions between organisms.[9][10] For example, they can warn neighboring plants of an impending threat, allowing them to activate their own defense mechanisms.[4]

The specific role of this compound as a semiochemical in the ecosystems where it is produced is an area ripe for further research.[10]

Conclusion and Future Directions

This compound is a naturally occurring compound with a significant impact on the flavor and aroma of popular fruits. Its biosynthesis is likely linked to amino acid metabolism, presenting an interesting area for further biochemical investigation. Standardized analytical protocols using HS-SPME-GC-MS are effective for its identification and quantification in natural sources. The potential biological activities of this short-chain fatty acid, along with its ecological roles in plant-animal and plant-plant interactions, make it a molecule of interest for researchers in food science, natural products chemistry, and drug development. Future research should focus on detailed quantitative analysis across a broader range of plant species, definitive elucidation of its biosynthetic pathway, and in-depth studies of its pharmacological and ecological functions.

References

- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 2. This compound | C6H10O2 | CID 5365909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 3142-72-1 [thegoodscentscompany.com]

- 4. Plant communication - Wikipedia [en.wikipedia.org]

- 5. Mechanisms of plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plant defense against herbivory - Wikipedia [en.wikipedia.org]

- 8. Plant Immunity Impacted by Fatty Acid Metabolism | Technology Networks [technologynetworks.com]

- 9. Semiochemical compound: 2-Methylpentanoic acid | C6H12O2 [pherobase.com]

- 10. Semiochemicals: Different types and uses | CABI BPP [bioprotectionportal.com]

Introduction to the Stereochemistry of 2-Methyl-2-pentenoic Acid

An In-depth Technical Guide to the Stereoisomers of 2-Methyl-2-pentenoic Acid

Abstract: this compound, an α,β-unsaturated carboxylic acid, is a molecule of significant interest in the flavor, fragrance, and fine chemical industries. Its utility is intrinsically linked to its stereochemistry, existing as two distinct geometric isomers: (E)-2-methyl-2-pentenoic acid and (Z)-2-methyl-2-pentenoic acid. This guide provides a comprehensive technical overview of these stereoisomers, detailing their structural distinctions, synthesis methodologies, physicochemical properties, and analytical characterization. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental protocols and grounding all claims in authoritative references.

Geometric isomerism, specifically E/Z isomerism, arises in this compound due to the restricted rotation around the carbon-carbon double bond (C2=C3). The presence of two different substituent groups on each carbon of the double bond allows for two distinct spatial arrangements.

-

C2 Substituents: A methyl group (-CH₃) and a carboxylic acid group (-COOH).

-

C3 Substituents: An ethyl group (-CH₂CH₃) and a hydrogen atom (-H).

The E/Z nomenclature is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon of the double bond, the substituent with the higher atomic number is assigned higher priority.

-

On C2: The -COOH group has higher priority than the -CH₃ group.

-

On C3: The -CH₂CH₃ group has higher priority than the -H atom.

The (Z)-isomer (from the German zusammen, meaning "together") has the high-priority groups on the same side of the double bond. The (E)-isomer (from the German entgegen, meaning "opposite") has the high-priority groups on opposite sides.[1]

Commercially, this compound is often supplied as a mixture of isomers under the CAS number 3142-72-1, typically with a higher proportion of the (E)-isomer (60-75%) over the (Z)-isomer (20-30%).[2]

Synthesis of Stereoisomers

The synthesis of this compound often yields a mixture of isomers, with reaction conditions influencing the E/Z ratio. Stereoselective syntheses are designed to favor the formation of one isomer over the other.

Synthesis of (E)-2-Methyl-2-pentenoic acid via Aldol Condensation and Oxidation

A robust and high-yield method for preparing the (E)-isomer involves a two-step process starting from n-propanal.[3] This pathway is favored for its use of inexpensive starting materials and an efficient oxidant.

Causality of Experimental Choices:

-

Step 1 (Aldol Condensation): The self-condensation of propanal is base-catalyzed (NaOH). The reaction temperature and catalyst concentration are optimized to maximize the yield of the intermediate, 2-methyl-2-pentanal, while minimizing side reactions.

-

Step 2 (Oxidation): Sodium chlorite (NaClO₂) is chosen as the oxidant because it is relatively inexpensive and selectively oxidizes the aldehyde to a carboxylic acid without significantly affecting the carbon-carbon double bond. Hydrogen peroxide is used as a chlorine scavenger to consume hypochlorite byproducts. Acetonitrile is an effective solvent for this transformation.[3]

Experimental Protocol:

Step 1: Synthesis of 2-Methyl-2-pentanal

-

To a reaction vessel equipped with a stirrer and temperature control, add n-propanal.

-

Prepare a 2% aqueous solution of sodium hydroxide.

-

Under controlled stirring, add the NaOH solution to the propanal at a molar ratio of approximately 0.09:1 (NaOH:propanal).[3]

-

Maintain the reaction temperature at 40°C for 45 minutes.[3]

-

After the reaction, quench, extract the organic phase, and purify (e.g., by distillation) to isolate 2-methyl-2-pentanal. The expected yield is approximately 93%.[3]

Step 2: Synthesis of (E)-2-Methyl-2-pentenoic Acid

-

Dissolve the 2-methyl-2-pentanal intermediate in acetonitrile (approx. 50 mL).[3]

-

Add sodium chlorite (NaClO₂) and hydrogen peroxide (H₂O₂) to the solution. The optimal molar ratios are approximately 1.6:1 (NaClO₂:aldehyde) and 1.2:1 (H₂O₂:aldehyde).[3]

-

Allow the reaction to proceed for 3 hours at room temperature.[3]

-

Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

-

Purify the final product, for instance, by vacuum distillation, to obtain (E)-2-methyl-2-pentenoic acid. This step can yield up to 85% of the desired product.[3]

Reppe Synthesis for trans-Isomer Production

An alternative industrial-scale synthesis for the trans-(E)-isomer utilizes the Reppe carbonylation method.[4][5]

Causality of Experimental Choices:

-

Catalyst System: This process uses a noble metal catalyst, typically a rhodium salt like Rh₂(CO)₄Cl₂, combined with an organic phosphine ligand. This system is highly active and selective for the carbonylation of olefins.[5]

-

Reaction Sequence: The reaction first produces a mixture of 2-methyl-3-pentenoic acid isomers. A subsequent acid-catalyzed isomerization step is required to shift the double bond into conjugation with the carboxyl group, yielding the thermodynamically more stable trans-2-methyl-2-pentenoic acid.[4]

Experimental Protocol Overview:

-

Carbonylation: Piperylene, carbon monoxide, and water are reacted in a high-pressure reactor in the presence of the rhodium catalyst system.[4] The reaction is typically run at 90-140°C and a CO pressure of 2.0-3.5 MPa.[5] This yields a mixture of cis/trans isomers of 2-methyl-3-pentenoic acid.

-

Isomerization: The intermediate mixture is then treated with an acid catalyst (e.g., zinc chloride in acetic acid) to facilitate the isomerization to the final product, trans-2-methyl-2-pentenoic acid.[4]

-

Purification: The final product is isolated from the reaction mixture through extraction and distillation.

Physicochemical and Spectroscopic Properties

The (E) and (Z) isomers exhibit distinct physical properties due to their different molecular shapes, which affect intermolecular forces and crystal packing.

Table 1: Comparison of Physicochemical Properties

| Property | (E)-Isomer (trans) | (Z)-Isomer (cis) | Mixture (Typical) |

| CAS Number | 16957-70-3[6] | 1617-37-4[7] | 3142-72-1[2] |

| Appearance | - | White to yellow crystals[7][8] | Colorless to pale yellow liquid/solid[9][10][11] |

| Odor | Sweet, berry-like[12] | Fruity aroma[13] | Fruity, strawberry, acidic, woody[2][14] |

| Molecular Weight | 114.14 g/mol [12] | 114.14 g/mol [13] | 114.14 g/mol [9] |

| Boiling Point | - | 213-215°C @ 760 mmHg[7] | 123-125°C @ 30 mmHg[10][13][15] |

| Melting Point | - | 24-26°C[13] | 26-28°C[10][15] |

| Specific Gravity | 0.985-0.989 @ 20°C[6] | 0.976-0.982[13] | 0.978-0.985 @ 25°C[10] |

| Refractive Index | 1.457-1.461 @ 20°C[6] | 1.450-1.460[13] | 1.455-1.460[11] |

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and differentiating between the isomers.

-

¹H NMR Spectroscopy: The chemical shift of the vinylic proton at C3 is a key differentiator. In the (E)-isomer, this proton is trans to the carboxylic acid group and typically appears at a different chemical shift compared to the (Z)-isomer, where it is cis. Furthermore, the coupling constants between the vinylic proton and the allylic protons of the ethyl group will differ.

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the double bond (C2 and C3) and the carbons of the substituent groups will show slight differences between the isomers due to the different steric environments.[16]

-

Infrared (IR) Spectroscopy: The IR spectrum for both isomers will show a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and a C=C stretch (~1640-1660 cm⁻¹).[17][18] The out-of-plane C-H bending vibration for the vinylic hydrogen can sometimes distinguish between trans (~960-980 cm⁻¹) and cis (~675-730 cm⁻¹) configurations, though this can be complex in tetrasubstituted alkenes.

-

Mass Spectrometry (MS): Both isomers will have the same molecular ion peak (m/z = 114).[9][19] The fragmentation patterns are expected to be very similar, making mass spectrometry alone insufficient for isomer differentiation without chromatographic separation.

Analytical Separation and Quality Control

Given that synthesis often produces a mixture, a robust analytical method is required to separate and quantify the (E) and (Z) isomers.

Causality of Experimental Choices:

-

Stationary Phase: High-Performance Liquid Chromatography (HPLC) is the method of choice. For separating geometric isomers of unsaturated compounds, silver ion HPLC (Ag-HPLC) can be particularly effective.[20] The stationary phase (e.g., silica) is impregnated with silver ions (Ag⁺). The separation mechanism relies on the differential formation of reversible π-complexes between the silver ions and the double bonds of the isomers. The strength of this interaction varies with the steric accessibility of the double bond, allowing for separation.[21]

-

Mobile Phase: A non-polar mobile phase (e.g., hexane with a modifier like isopropanol) is typically used in normal-phase chromatography.

-

Detection: A UV detector is suitable as the α,β-unsaturated carbonyl system has a UV chromophore.

General Protocol for Isomer Separation:

-

Sample Preparation: Accurately weigh and dissolve the isomer mixture in the mobile phase.

-

Chromatographic Conditions:

-

Column: Silver-impregnated silica column.

-

Mobile Phase: A gradient or isocratic mixture of non-polar solvents (e.g., hexane) and a polar modifier.

-

Flow Rate: Optimize for best resolution (e.g., 1.0 mL/min).

-

Detector: UV detector set to the λ_max of the analyte.

-

-

Injection: Inject a known volume of the prepared sample.

-

Data Analysis: Identify the peaks corresponding to the (E) and (Z) isomers based on their retention times (established using pure standards, if available). Quantify the relative amounts by integrating the peak areas.

Applications in Industry

The primary application of this compound is as a flavoring and fragrance agent.[2] Its characteristic odor profile, often described as fruity, with notes of strawberry, jam, and a slight acidity, makes it a valuable component in the formulation of food flavorings and perfumes.[2][14][15][22]

-

Flavors: It is used to impart or enhance fruity notes, particularly strawberry and other berries, in beverages, candies, and baked goods.[2][12]

-

Fragrances: In perfumery, it can add a sharp, fruity lift to compositions.[2][5]

-

Chemical Synthesis: As an α,β-unsaturated carboxylic acid, it serves as a versatile building block in organic synthesis for creating more complex molecules through reactions like Michael additions and cyclizations.[5]

Conclusion

The (E) and (Z) stereoisomers of this compound are well-defined chemical entities with distinct properties and synthetic pathways. The trans-(E)-isomer is often the target of optimized syntheses due to its desirable sensory characteristics. A thorough understanding of their synthesis, separation, and spectroscopic characterization is critical for quality control and effective application in the flavor, fragrance, and chemical industries. This guide provides the foundational knowledge and protocols necessary for professionals working with these important molecules.

References

- 1. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 2. This compound, 3142-72-1 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid - Google Patents [patents.google.com]

- 5. This compound | High Purity RUO [benchchem.com]

- 6. (E)-2-methyl-2-pentenoic acid, 16957-70-3 [thegoodscentscompany.com]

- 7. (Z)-2-methyl-2-pentenoic acid, 1617-37-4 [thegoodscentscompany.com]

- 8. (Z)-2-methyl-2-pentenoic acid [flavscents.com]

- 9. This compound | C6H10O2 | CID 5365909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aurochemicals.com [aurochemicals.com]

- 11. This compound [ventos.com]

- 12. TargetMol [targetmol.com]

- 13. This compound, (2Z)- | C6H10O2 | CID 6436344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. De Monchy Aromatics this compound [demonchyaromatics.com]

- 15. This compound CAS#: 3142-72-1 [m.chemicalbook.com]

- 16. trans-2-Methyl-2-pentenoic acid(16957-70-3) 13C NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. researchgate.net [researchgate.net]

- 19. 2-Pentenoic acid, 2-methyl- [webbook.nist.gov]

- 20. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. Human Metabolome Database: Showing metabocard for this compound (HMDB0031560) [hmdb.ca]

A Comprehensive Technical Guide to the Solubility of 2-Methyl-2-pentenoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Methyl-2-pentenoic acid, a versatile building block in the synthesis of pharmaceuticals, agrochemicals, flavors, and fragrances, presents unique challenges and opportunities related to its solubility.[1][2][3] A thorough understanding of its behavior in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification processes, and formulating stable and effective final products. This guide, prepared for the discerning scientist, offers an in-depth exploration of the solubility characteristics of this compound. Moving beyond a simple compilation of data, we will delve into the molecular interactions governing its solubility, provide robust experimental protocols for its determination, and discuss theoretical models for solubility prediction.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | [2][3][4] |

| Molecular Weight | 114.14 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid or solid | [2][4] |

| Melting Point | 24.0-28.0 °C | [5] |

| Boiling Point | 123-125 °C at 30 mmHg | [4][5] |

| Density | ~0.982 g/mL | [2] |

| Refractive Index | ~1.460 | [2] |

| pKa | ~4.30 (for the structurally similar Angelic acid) | [6] |

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility. A more nuanced understanding requires consideration of the specific interactions between this compound and the solvent molecules.

Molecular Structure and Intermolecular Forces

The molecular structure of this compound dictates the types of intermolecular forces it can participate in:

-

Carboxylic Acid Group (-COOH): This functional group is the primary driver of the molecule's polarity and its ability to act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).

-

Alkyl Chain (C₆): The six-carbon backbone contributes to the molecule's nonpolar character, leading to van der Waals interactions (specifically, London dispersion forces).

-

Double Bond (C=C): The presence of a carbon-carbon double bond introduces rigidity to the molecule and can slightly increase its polarizability.

-

Methyl Group (-CH₃): The methyl group attached to the double bond adds to the steric bulk and nonpolar character of the molecule.

The solubility of this compound in a given solvent is determined by the balance of these forces.

Caption: Intermolecular forces governing solubility.

Hansen Solubility Parameters (HSP)

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method used to predict activity coefficients in mixtures.[9][10][11][12][13] By breaking down molecules into their constituent functional groups, UNIFAC can estimate the non-ideal behavior of a solution and, consequently, the solubility of a solid in a liquid. The accuracy of UNIFAC predictions is dependent on the availability of well-defined group interaction parameters. For carboxylic acids, specific parameter sets have been developed to improve prediction accuracy.[9][10][11][12]

Qualitative and Quantitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively published, the available information provides a good starting point for solvent selection.

Qualitative Solubility

Based on available safety data sheets and chemical databases, the qualitative solubility of this compound is summarized below.

| Solvent | Solubility | Source(s) |

| Water | Slightly Soluble | [2][4][5] |

| Ethanol | Soluble | [2][4] |

| Chloroform | Soluble | [2][4] |

| Carbon Disulfide | Soluble | [4] |

| Ether | Soluble | [2][4] |

| Dipropylene Glycol | Soluble | [5] |

It is important to note that one source describes it as "insoluble in water".[14] This discrepancy highlights the need for rigorous experimental determination.

Quantitative Solubility Data (Limited)

Quantitative data is sparse. The following values have been reported:

| Solvent | Temperature (°C) | Solubility | Source(s) |

| Water | 25 | 6330 mg/L (estimated) | [5] |

| DMSO | Not Specified | 60 mg/mL | [15] |

The lack of extensive quantitative data underscores the importance of the experimental protocols detailed in the subsequent sections of this guide.

Experimental Determination of Solubility

The accurate determination of solubility is a critical experimental undertaking. The following protocols are designed to be self-validating and provide a robust framework for generating reliable data.

The Shake-Flask Method: A Gold Standard

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1][16][17][18][19] It involves equilibrating an excess of the solid solute with the solvent of interest over a defined period.

Protocol: Shake-Flask Method for Determining the Solubility of this compound

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of screw-capped vials. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A 24 to 48-hour equilibration time is common, but the optimal time should be determined by taking samples at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[1]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

-